Product packaging for Methyl 2,2-dichloro-2-cyanoacetate(Cat. No.:CAS No. 25761-68-6)

Methyl 2,2-dichloro-2-cyanoacetate

Cat. No.: B1367112
CAS No.: 25761-68-6
M. Wt: 167.97 g/mol
InChI Key: HNNGARZGMDAFAF-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-2-cyanoacetate is a useful research compound. Its molecular formula is C4H3Cl2NO2 and its molecular weight is 167.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2NO2 B1367112 Methyl 2,2-dichloro-2-cyanoacetate CAS No. 25761-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dichloro-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGARZGMDAFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502078
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25761-68-6
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of α,α Dihalo α Cyano Esters As Activated Building Blocks

α,α-Dihalo-α-cyano esters belong to a broader class of compounds known as "active methylene (B1212753) compounds." beilstein-journals.orgacs.org These are characterized by a methylene group (-CH2-) flanked by two electron-withdrawing groups, which imparts significant acidity to the methylene protons. beilstein-journals.orgacs.org In the case of α,α-dihalo-α-cyano esters, the carbon is further activated by the presence of two halogen atoms, creating a highly electrophilic center and a precursor to a variety of reactive intermediates.

The presence of the gem-dihalogen, cyano, and ester functionalities on a single carbon atom makes these compounds exceptionally versatile building blocks. The cyano and ester groups can be readily transformed into a wide array of other functional groups, while the dihalo moiety can participate in a range of nucleophilic substitution and elimination reactions. This polyfunctionality allows for the rapid assembly of molecular complexity from a relatively simple starting material.

The Unique Reactivity and Synthetic Potential of Methyl 2,2 Dichloro 2 Cyanoacetate

The reactivity of methyl 2,2-dichloro-2-cyanoacetate is dominated by the interplay of its three key functional groups. The dichlorinated carbon atom is a potent electrophilic site, susceptible to attack by nucleophiles. This can lead to the displacement of one or both chlorine atoms, providing a pathway to novel substituted cyanoacetates.

A significant aspect of its synthetic potential lies in its use as a precursor to ketene (B1206846) imines and other reactive intermediates. For instance, the reaction of related α-cyanoacetates with various electrophiles and nucleophiles has been extensively explored. The reaction of 2,3-dichloroquinoxaline (B139996) with ethyl cyanoacetate (B8463686) in the presence of a base, for example, leads to the formation of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, demonstrating the nucleophilic character of the deprotonated cyanoacetate. guidechem.com

The synthesis of this compound itself can be achieved through the dichlorination of methyl cyanoacetate. A notable method involves the use of trifluoromethanesulfonyl chloride (TfCl) in the presence of a base. beilstein-journals.org This approach has been reported for the mono- and dichlorination of various carbon acids. beilstein-journals.org

The synthetic utility of such compounds extends to the formation of heterocyclic systems and other complex organic molecules. The combination of electrophilic and nucleophilic centers within the same molecule, or its deprotonated form, allows for intricate cyclization strategies.

Elucidation of Reaction Pathways and Mechanistic Investigations of Methyl 2,2 Dichloro 2 Cyanoacetate

Elucidation of Reaction Pathways and Mechanistic Investigations

The intricate nature of reactions involving Methyl 2,2-dichloro-2-cyanoacetate necessitates a detailed understanding of the underlying reaction mechanisms. Computational chemistry provides a powerful tool for this purpose through the mapping of potential energy surfaces (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products, including the structures and energies of any transition states and intermediates along the way.

For a complex reaction involving this compound, such as a nucleophilic substitution, the PES can reveal whether the reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. The calculated energy barriers associated with each step can provide quantitative insights into the reaction kinetics.

Hypothetical Reaction: Nucleophilic Substitution with a Generic Nucleophile (Nu)

To illustrate the insights gained from PES mapping, let us consider a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻). The reaction could proceed via two plausible pathways: a direct substitution (S_N2-like) or a stepwise addition-elimination mechanism.

Table 1: Hypothetical Calculated Energies for Reaction Intermediates and Transition States

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
TS1Transition state for nucleophilic addition+12.5
Intermediate 1Tetrahedral intermediate-5.2
TS2Transition state for chloride elimination+8.7
ProductsMethyl 2-chloro-2-cyano-2-(Nu)acetate + Cl⁻-15.0

The data in the hypothetical table above suggests a stepwise mechanism is energetically favorable. The initial addition of the nucleophile to the carbonyl carbon proceeds through a transition state (TS1) with an activation energy of 12.5 kcal/mol, leading to the formation of a stable tetrahedral intermediate. This intermediate is 5.2 kcal/mol lower in energy than the initial reactants. The subsequent elimination of a chloride ion proceeds through a second transition state (TS2) with a lower energy barrier relative to the intermediate, ultimately forming the final product.

Detailed Mechanistic Insights from PES Mapping

Further analysis of the potential energy surface can provide even more detailed mechanistic insights:

Geometric Parameters: The calculated geometries of the transition states can reveal the extent of bond formation and bond breaking at these critical points along the reaction coordinate. For instance, the C-Nu bond length in TS1 would be shorter than the sum of the van der Waals radii but longer than a typical covalent bond, indicating a partial bond.

Vibrational Frequencies: Calculation of vibrational frequencies can confirm the nature of the stationary points on the PES. A minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical Key Geometric Parameters and Imaginary Frequencies for Transition States

Transition StateKey Bond Distances (Å)Imaginary Frequency (cm⁻¹)
TS1C-Nu: 2.1, C-O: 1.3-350
TS2C-Cl: 2.4, C-Nu: 1.5-280

The mapping of the potential energy surface for complex reactions of this compound is a crucial area of research. While the data presented here is hypothetical, it illustrates the power of computational methods to elucidate reaction mechanisms, predict reactivity, and guide the design of new synthetic methodologies. Future experimental and theoretical studies are needed to fully map the rich and complex chemistry of this versatile compound.

Strategic Applications in Complex Organic Synthesis

Utilization as a Versatile Synthetic Equivalent (Synthon)

The concept of a synthon is fundamental to retrosynthetic analysis. However, there is no evidence in the scientific literature to suggest that Methyl 2,2-dichloro-2-cyanoacetate is employed as a synthon for the functional groups or species described below.

No methodologies have been published that describe the use of this compound as a reagent for the specific purpose of introducing a dichlorocyanomethyl C(Cl)₂CN functional group into other molecules.

While gem-dihalides can sometimes serve as precursors to carbonyl groups through hydrolysis, there are no specific studies or established protocols that document the use of this compound for this transformation or for the generation of related constructs.

Functionalization of Complex Molecular Scaffolds

The structure of this compound, featuring a gem-dichloro center activated by both a nitrile and a methyl ester group, presents a unique platform for the functionalization of complex molecular scaffolds. This combination of electron-withdrawing groups renders the dichlorinated carbon highly electrophilic and susceptible to a variety of nucleophilic attacks, paving the way for the introduction of diverse functionalities onto advanced molecular frameworks.

One of the primary theoretical applications of this compound is in the formation of highly functionalized heterocyclic systems. For instance, its reaction with dinucleophiles, such as 1,2-diamines or 1,2-diols, present in a larger molecular scaffold, could lead to the formation of five-membered heterocyclic rings. The initial nucleophilic attack would displace one of the chlorine atoms, followed by an intramolecular cyclization to displace the second, thereby annulating a new, functionalized ring system onto the parent scaffold.

Furthermore, the dichloro-cyanoacetate moiety could serve as a precursor to a ketene (B1206846) imine or a related reactive intermediate under specific conditions. Such an intermediate could then undergo cycloaddition reactions with suitable dienes or dipolarophiles embedded within a complex molecule, leading to the construction of intricate polycyclic systems. The nitrile and ester groups would be carried through the transformation, offering further handles for subsequent modifications.

The potential for such functionalizations is illustrated in the hypothetical reaction schemes below, where a complex molecular scaffold bearing nucleophilic groups is treated with this compound.

Scaffold Type Nucleophile Proposed Reaction Potential Product Significance
Substituted Benzimidazole1,2-diaminobenzene derivativeHeterocyclic annulationA functionalized imidazoline fused to the benzimidazole coreIntroduction of a new heterocyclic ring with potential biological activity
Polyhydroxylated Natural ProductVicinal diolAcetal formation and subsequent rearrangementA dioxolane ring with cyano and ester functionalitiesProtection and functionalization of diol moieties in a single step
Diene-containing TerpenoidConjugated diene[4+2] Cycloaddition (Diels-Alder)A bicyclic adduct with a dichlorinated bridgehead carbonRapid increase in molecular complexity and introduction of a synthetically versatile handle

This table presents theoretical applications and potential outcomes based on the chemical properties of this compound, and does not represent a comprehensive summary of published experimental results.

Stereoselective Transformations and Chiral Auxiliary Applications

The application of this compound in stereoselective transformations is a more complex and speculative area. The molecule itself is achiral and therefore cannot directly induce stereoselectivity. However, its unique electronic and steric properties could be exploited in reactions mediated by chiral catalysts or when tethered to a chiral auxiliary. uwindsor.caresearchgate.net

In the context of stereoselective transformations, the focus would be on the facial selectivity of nucleophilic attack on the electrophilic carbon or on reactions involving the double bond that could be formed from the elimination of HCl. For example, a prochiral nucleophile could add to the carbon-carbon double bond of a derivative of this compound in the presence of a chiral phase-transfer catalyst, potentially leading to an enantiomerically enriched product.

The potential for this compound to be incorporated into a chiral auxiliary is an intriguing, though underexplored, possibility. A chiral alcohol could, in principle, be used to transesterify the methyl ester, thereby attaching the dichlorocyanoacetyl group to a chiral scaffold. This new, chiral reagent could then be used in subsequent reactions where the chiral auxiliary directs the stereochemical outcome of, for instance, an alkylation or a Michael addition. wikipedia.org The steric bulk and defined conformational preferences of the chiral auxiliary would be key to controlling the approach of reagents to the reactive center. scielo.org.mxehu.es

Below is a table outlining hypothetical stereoselective reactions involving derivatives of this compound.

Reaction Type Chiral Influence Substrate Potential Outcome Diastereomeric/Enantiomeric Excess
Michael AdditionChiral Phase-Transfer CatalystMethyl 2-chloro-2-cyanoacrylate (from elimination of HCl)Enantiomerically enriched Michael adductPotentially >90% ee
Aldol ReactionChiral Lewis AcidDerivative where the methyl ester is replaced with a chiral oxazolidinoneDiastereomerically enriched aldol productPotentially >95:5 dr
CyclopropanationChiral Rhodium CatalystAlkene and a diazo compound derived from the cyanoacetate (B8463686) moietyEnantiomerically enriched cyclopropanePotentially >90% ee

This table is illustrative of the potential for stereoselective transformations and does not reflect established experimental data for this compound.

Catalytic Aspects in Transformations Involving Methyl 2,2 Dichloro 2 Cyanoacetate

Role in Organocatalytic Systems as a Substrate or Activator

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. While a wide array of substrates and activators have been successfully employed in organocatalytic systems, there is no specific mention in the current body of scientific literature of methyl 2,2-dichloro-2-cyanoacetate being utilized in this capacity.

Theoretically, the electrophilic nature of the quaternary carbon, enhanced by the two chlorine atoms and the cyano group, could make it a target for nucleophilic attack by organocatalytically generated species. Conversely, the potential for the molecule to act as a precursor to a reactive ketene (B1206846) or other intermediates under basic organocatalytic conditions remains a hypothetical avenue for investigation. However, without experimental data, any discussion on its role as a substrate or activator in organocatalysis is purely speculative.

Metal-Catalyzed Reactions

The rich field of metal-catalyzed reactions offers numerous possibilities for the transformation of halogenated compounds. However, a thorough search of the literature indicates that this compound has not been reported as a substrate in the common metal-catalyzed processes outlined below.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the reactivity of aryl, vinyl, and alkyl halides in these transformations is well-established, the specific application of gem-dihalo cyanoacetates like this compound remains undocumented.

Research on structurally related gem-dihaloolefins has demonstrated their utility in palladium-catalyzed reactions, suggesting that the C-Cl bonds in this compound could potentially undergo oxidative addition to a low-valent palladium species. This would open up pathways to a variety of cross-coupling partners. However, the absence of any published research on this specific substrate means that reaction conditions, catalyst systems, and potential outcomes are entirely unknown.

Copper-Catalyzed Oxidative Transformations

Copper catalysis is widely used for a variety of oxidative transformations. The high oxidation potential of the α-carbon in this compound might suggest its susceptibility to copper-catalyzed processes. Nevertheless, there are no reports in the scientific literature of this compound being used in copper-catalyzed oxidative transformations. The exploration of its reactivity in this context represents a potential area for future research.

Other Transition Metal-Mediated Processes

Beyond palladium and copper, a multitude of other transition metals are employed in catalysis to mediate a wide range of chemical transformations. These include but are not limited to reactions catalyzed by nickel, rhodium, iridium, and iron. A comprehensive literature search confirms that this compound has not been investigated as a substrate in processes mediated by these or other transition metals. The unique combination of functional groups within the molecule could theoretically lead to novel reactivity patterns under different transition metal catalytic cycles, but this remains an uninvestigated field.

Advanced Analytical Methodologies for Research and Development in Methyl 2,2 Dichloro 2 Cyanoacetate Chemistry

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable in the study of methyl cyanoacetate (B8463686) and its reaction products, providing detailed information about molecular structure, functional groups, and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of methyl cyanoacetate and its derivatives. It provides precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of methyl cyanoacetate is characterized by two singlets. The methylene (B1212753) protons (-CH₂-) adjacent to the cyano and carbonyl groups typically appear at a chemical shift (δ) of approximately 3.52 ppm. The methyl protons (-OCH₃) of the ester group are observed further downfield at around 3.82 ppm. chemicalbook.com The integration of these peaks confirms the 2:3 proton ratio, consistent with the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. nih.gov The carbon of the methyl group (-OCH₃) resonates around 53 ppm. The methylene carbon (-CH₂-) is found at approximately 25 ppm. The nitrile carbon (-C≡N) appears in the characteristic region for nitriles, around 115 ppm, while the carbonyl carbon (C=O) of the ester is observed at about 163 ppm. spectrabase.com

NMR Data for Methyl Cyanoacetate
Nucleus Chemical Shift (ppm)
¹H (-CH₂-)~3.52
¹H (-OCH₃)~3.82
¹³C (-OCH₃)~53
¹³C (-CH₂-)~25
¹³C (-C≡N)~115
¹³C (C=O)~163

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of methyl cyanoacetate, which aids in its identification and in monitoring reaction progress. nih.govchemicalbook.com

Electron Ionization (EI) Mass Spectrum: The molecular ion peak (M⁺) for methyl cyanoacetate (C₄H₅NO₂) is observed at a mass-to-charge ratio (m/z) of 99.03. nih.gov Common fragmentation patterns are crucial for confirming the structure. Key fragments include:

m/z 59: Loss of a cyano-methyl radical (•CH₂CN), corresponding to the [CH₃OCO]⁺ fragment.

m/z 68: Loss of a methoxy (B1213986) radical (•OCH₃), resulting in the [NCCH₂CO]⁺ ion.

m/z 40: Corresponding to the [CH₂CN]⁺ fragment.

These fragmentation patterns provide a unique fingerprint for methyl cyanoacetate. libretexts.orgdocbrown.infolibretexts.org

Key Fragments in the Mass Spectrum of Methyl Cyanoacetate
m/z Proposed Fragment
99[C₄H₅NO₂]⁺ (Molecular Ion)
68[NCCH₂CO]⁺
59[CH₃OCO]⁺
40[CH₂CN]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in methyl cyanoacetate. cdnsciencepub.comcdnsciencepub.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of methyl cyanoacetate shows strong absorption bands characteristic of its functional groups. researchgate.net A sharp, intense band appears around 2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A strong carbonyl (C=O) stretching band for the ester is observed at approximately 1750 cm⁻¹. The C-O stretching vibrations of the ester group are typically found in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum complements the IR data. The C≡N stretch is also prominent in the Raman spectrum. The symmetric stretching of the C-C bond and other skeletal vibrations can also be observed, providing a comprehensive vibrational analysis of the molecule. cdnsciencepub.comcdnsciencepub.com

Vibrational Frequencies for Methyl Cyanoacetate
Functional Group Approximate Frequency (cm⁻¹)
C≡N Stretch~2260
C=O Stretch~1750
C-O Stretch1300-1000

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating methyl cyanoacetate from reaction mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for the analysis of volatile compounds like methyl cyanoacetate. nih.govshimadzu.com A typical GC method would involve a non-polar or medium-polarity capillary column. The oven temperature would be programmed to ensure good separation from starting materials, solvents, and byproducts. The mass spectrometer detector would then provide confirmation of the identity of the eluted peaks based on their mass spectra. dtic.mile3s-conferences.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of methyl cyanoacetate, particularly for monitoring reactions conducted in the liquid phase and for purity assessment of the final product. A reversed-phase HPLC method is commonly employed. sielc.comresearchgate.net

A typical setup would include:

Column: A C18 or other suitable reversed-phase column.

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com

Detection: UV detection is suitable, as the carbonyl group of the ester provides a chromophore. A wavelength of around 210 nm is often used.

This method allows for the separation of methyl cyanoacetate from non-volatile impurities and related compounds.

X-ray Crystallography for Definitive Structural Assignment of Derivatives and Products

X-ray crystallography stands as an indispensable analytical technique in the field of synthetic chemistry, providing unequivocal proof of molecular structure. In the context of research and development involving methyl 2,2-dichloro-2-cyanoacetate, this methodology is crucial for the unambiguous determination of the three-dimensional arrangement of atoms in its various derivatives and reaction products. The precise connectivity, stereochemistry, and intermolecular interactions within the crystal lattice, as revealed by X-ray diffraction studies, offer profound insights that spectroscopic methods alone cannot provide.

The reactivity of the dichloro-cyano-acetate moiety suggests the potential for a diverse range of derivatives. For instance, reactions involving the displacement of the chlorine atoms or transformations of the cyano and ester groups would lead to a variety of novel compounds. The definitive structural elucidation of these potential products would heavily rely on single-crystal X-ray diffraction.

For comparative purposes, crystallographic data for derivatives of analogous cyanoacetate compounds are presented below. This information highlights the type of structural details that could be obtained for derivatives of this compound, should such studies be undertaken.

Table 1: Crystallographic Data for Representative Cyanoacetate Derivatives

Compound NameFormulaCrystal SystemSpace GroupKey Structural Features
Ethyl 2-cyano-3-phenyl-3-(thiazol-2-yl)propanoateC₁₅H₁₄N₂O₂SMonoclinicP2₁/cThe molecule adopts a specific conformation in the solid state, with defined torsion angles between the phenyl, thiazole, and propanoate moieties. Intermolecular hydrogen bonds contribute to the crystal packing.
Methyl 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetateC₁₃H₁₀N₂O₃SOrthorhombicPca2₁The planar thiazolidinone ring and the exocyclic double bond create a relatively flat molecule. The crystal structure is stabilized by a network of weak intermolecular interactions.

This table is illustrative and based on data for related cyanoacetate derivatives. Specific data for derivatives of this compound is not currently available in the searched scientific literature.

The process of obtaining such data would involve the synthesis of a derivative of this compound, followed by the growth of a single crystal of sufficient quality. This crystal would then be subjected to X-ray diffraction analysis, where the diffraction pattern is used to calculate the electron density map of the molecule, ultimately revealing the precise positions of all atoms. This definitive structural information is invaluable for confirming reaction outcomes, understanding reaction mechanisms, and exploring the structure-activity relationships of new chemical entities derived from this compound.

Theoretical and Computational Investigations of Methyl 2,2 Dichloro 2 Cyanoacetate

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. libretexts.orgwikipedia.orgfiveable.me The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. fiveable.me A small HOMO-LUMO gap generally suggests high reactivity.

For Methyl 2,2-dichloro-2-cyanoacetate, the electronic structure is dominated by the central quaternary carbon atom bonded to four strongly electron-withdrawing groups: two chlorine atoms, a cyano group (-C≡N), and a methyl ester group (-COOCH₃). These groups significantly influence the energy levels of the frontier orbitals. The strong inductive and mesomeric effects of these substituents are expected to lower the energies of both the HOMO and LUMO compared to simpler alkanes. This lowering of the LUMO energy, in particular, makes the molecule a potent electrophile.

Computational calculations, typically using Density Functional Theory (DFT), would be employed to determine the precise energies of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These are illustrative values and would require specific quantum chemical calculations to be confirmed.)

Molecular OrbitalEnergy (eV)Characteristic
HOMO-11.5Localized primarily on the chlorine atoms and the non-bonding orbitals of the ester oxygen atoms.
LUMO-1.8Centered on the antibonding π* orbital of the cyano group and the σ* orbitals of the C-Cl bonds.
HOMO-LUMO Gap9.7Indicates significant kinetic stability, but with a highly accessible LUMO for nucleophilic attack.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. hackernoon.com Global descriptors apply to the molecule as a whole, while local descriptors identify the reactivity of specific atomic sites. scm.com

Global Reactivity Descriptors:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character.

Given the array of electronegative substituents, this compound is expected to have high electronegativity and a high electrophilicity index, confirming its nature as a strong electrophile.

Local Reactivity Descriptors: Local reactivity is often analyzed using Fukui functions , which indicate the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com

The nucleophilic Fukui function (f+) reveals sites susceptible to nucleophilic attack. hackernoon.com

The electrophilic Fukui function (f-) points to sites prone to electrophilic attack. hackernoon.com

The dual descriptor (Δf(r)) offers a more refined picture, unambiguously identifying nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) regions. researchgate.netresearchgate.net

For this compound, the central α-carbon is expected to have a large f+ value, marking it as the primary site for nucleophilic attack. The nitrogen of the cyano group and the oxygen atoms of the ester group would likely have the largest f- values, indicating they are the most probable sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps illustrate the electrostatic potential, with different colors indicating different charge densities. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

An MEP map of this compound would show a strong positive potential (deep blue) around the central carbon atom and the hydrogen atoms of the methyl group. youtube.com Conversely, intense negative potentials (red) would be located around the cyano nitrogen and the carbonyl oxygen, which are the most electron-rich areas. researchgate.net

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms (Note: Values are hypothetical and serve for illustrative purposes.)

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Reactivity Prediction
Quaternary Carbon (Cα)0.450.05Highly susceptible to nucleophilic attack
Cyano Nitrogen (N)0.080.35Susceptible to electrophilic attack/protonation
Carbonyl Oxygen (O)0.100.30Susceptible to electrophilic attack/protonation
Chlorine (Cl)0.150.12Potential leaving group, contributes to electrophilicity of Cα

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. nih.gov For this compound, conformational flexibility arises primarily from rotation around the single bonds, specifically the Cα-C(O) and O-CH₃ bonds of the ester group.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. elifesciences.org By simulating the atomic motions according to the principles of classical mechanics, MD can reveal the preferred conformations, the energy barriers for interconversion between them, and how the molecule's shape fluctuates under given conditions (e.g., in a solvent at a certain temperature). elifesciences.orgnih.gov Such studies are crucial for understanding how the molecule's shape might influence its ability to interact with other molecules or fit into an enzyme's active site. nih.gov

For this compound, computational analysis would likely reveal several low-energy conformers differing in the orientation of the methyl ester group relative to the rest of the molecule. The relative populations of these conformers can be determined using Boltzmann statistics based on their computed free energies.

Solvation Effects on Reactivity: Explicit and Implicit Solvent Models

Chemical reactions are most often carried out in solution, and the solvent can have a profound impact on reaction rates and mechanisms. Computational models account for these solvent effects using two main approaches: implicit and explicit models. wikipedia.org

Implicit Solvent Models: These models, also known as continuum models (e.g., PCM, SMD, COSMO), treat the solvent as a continuous medium with a uniform dielectric constant. wikipedia.orgnih.gov The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Implicit models are computationally efficient and are effective for capturing the bulk electrostatic effects of the solvent. wikipedia.org

Explicit Solvent Models: In this approach, a finite number of individual solvent molecules are included in the simulation box along with the solute molecule. wikipedia.orgresearchgate.net This method is computationally more demanding but allows for the detailed, atom-level description of specific solute-solvent interactions, such as hydrogen bonding, which is missed by implicit models. researchgate.net Hybrid models that combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent are also used.

For a polar molecule like this compound, solvation is critical. Studying its reactions computationally would require selecting an appropriate solvent model. For instance, in a nucleophilic substitution reaction, a polar solvent would be expected to stabilize the transition state and any charged intermediates, and a computational model would need to capture this stabilization to accurately predict the reaction's energy barrier. The choice between an implicit or explicit model would depend on the specific reaction and whether direct solvent-molecule interactions are expected to play a key role. researchgate.net

Table 3: Comparison of Solvent Models for Reactivity Studies

FeatureImplicit Models (e.g., PCM, SMD)Explicit Models (e.g., TIP3P for water)
Solvent RepresentationContinuous medium with a dielectric constantIndividual, discrete solvent molecules
Computational CostLow to moderateHigh
Key AdvantageComputationally efficient, good for bulk electrostaticsAccurately models specific interactions (e.g., H-bonds)
Key LimitationCannot describe local solute-solvent interactionsRequires extensive sampling, computationally expensive
Typical ApplicationScreening studies, calculating solvation free energiesStudying reactions where solvent molecules are directly involved

Q & A

Q. What are the recommended synthetic routes for Methyl 2,2-dichloro-2-cyanoacetate, and how can reaction conditions be optimized?

A common approach involves esterification of 2,2-dichloro-2-cyanoacetic acid with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux. For example, analogous ester syntheses (e.g., methyl chloroacetate derivatives) require refluxing for 4–6 hours, followed by neutralization and recrystallization . Optimization may involve adjusting stoichiometric ratios (e.g., methanol excess), catalyst loading, or alternative catalysts (e.g., p-toluenesulfonic acid) to improve yield and purity.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the ester group (e.g., methoxy resonance at δ ~3.7 ppm) and cyano/dichloro substituents.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+^+] at m/z 195.96 for C4_4H3_3Cl2_2NO2_2).
  • Elemental Analysis : To validate purity (>98%) and stoichiometry .
Analytical Data (Hypothetical Example)
1H^{1}\text{H} NMR (CDCl3_3): δ 3.85 (s, 3H, OCH3_3), δ 4.12 (s, 1H, Cl2_2C–C≡N)
13C^{13}\text{C} NMR: δ 52.1 (OCH3_3), 112.5 (C≡N), 165.8 (C=O)
HRMS (EI): m/z 195.96 [M+^+] (calc. 195.95)

Q. How can researchers assess the purity of this compound?

Use HPLC with a reverse-phase C18 column and UV detection at 220–250 nm. Compare retention times against a certified reference standard. Gas chromatography (GC) with FID detection is also effective for volatile esters, provided thermal stability is confirmed .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the cyano and dichloro groups in this compound?

The electron-withdrawing cyano and dichloro groups activate the α-carbon for nucleophilic substitution or elimination. Computational studies (e.g., DFT) can model charge distribution and predict reaction pathways. For instance, the cyano group stabilizes transition states in SN2 reactions, while dichloro substitution may sterically hinder nucleophilic attack .

Q. How do conflicting spectral data arise in characterizing derivatives of this compound?

Discrepancies in NMR or MS data may stem from:

  • Solvent effects : Polar solvents (e.g., DMSO) shift proton resonances.
  • Impurity interference : Unreacted starting materials or byproducts (e.g., hydrolysis to carboxylic acid).
  • Isomerism : Geometric or tautomeric forms in derivatives. Cross-validation with IR (C≡N stretch ~2250 cm1^{-1}) and X-ray crystallography resolves ambiguities .

Q. What are the environmental and safety considerations for handling this compound?

  • Stability : Hydrolyzes slowly in aqueous media, releasing HCl and HCN under extreme pH. Store in anhydrous conditions at 2–8°C.
  • Waste disposal : Neutralize with sodium bicarbonate before incineration. Follow EPA guidelines for halogenated waste (HS code 2918.19) .

Q. How can researchers design bioactivity studies for this compound?

  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., esterases or cytochrome P450).
  • Structure-activity relationship (SAR) : Modify the ester or cyano group and compare activity. For example, methyl 2-chloro-2-cyclopropylideneacetate derivatives show antimicrobial activity, suggesting potential bioactivity in related scaffolds .

Contradictions and Gaps in Literature

  • Synthetic yields : Reported yields for analogous esters vary (50–85%), likely due to differences in workup protocols or catalyst efficiency .
  • Biological data : Limited studies on this compound itself; existing data focus on structural analogs. Researchers should prioritize toxicity profiling and mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.